1-Methyl-5-phenyl-1H-pyrazolehydrochloride is a chemical compound categorized under the pyrazole class of organic compounds. This compound is recognized for its potential applications in various scientific fields, particularly in agricultural chemistry as a herbicide intermediate. The hydrochloride salt form enhances its solubility and stability, making it easier to handle in laboratory and field conditions.
The compound can be synthesized through various methods, primarily involving reactions between phenyl hydrazine derivatives and other organic reactants. It is often studied for its biological activity and potential utility in developing new herbicides.
1-Methyl-5-phenyl-1H-pyrazolehydrochloride falls under the category of heterocyclic compounds, specifically pyrazoles, which are five-membered aromatic rings containing two nitrogen atoms. Its chemical structure can be represented by the molecular formula , indicating it contains ten carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one chlorine atom from the hydrochloride component.
The synthesis of 1-methyl-5-phenyl-1H-pyrazolehydrochloride can be achieved through several methods:
The typical reaction conditions include:
1-Methyl-5-phenyl-1H-pyrazolehydrochloride can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 1-methyl-5-phenyl-1H-pyrazolehydrochloride often involves interaction with specific biological targets:
Research indicates that such compounds can exhibit selective toxicity towards specific plant species while being less harmful to others, making them valuable in agricultural applications.
1-Methyl-5-phenyl-1H-pyrazolehydrochloride is primarily used in:
The medicinal exploration of pyrazole scaffolds began in 1883 when Ludwig Knorr serendipitously synthesized antipyrine (phenazone) while attempting quinoline synthesis—a discovery that established pyrazoles as the first synthetic heterocyclic antipyretics [3] [8]. This breakthrough catalyzed systematic development of pyrazolone derivatives:
Table 1: Milestones in Pyrazole-Based Drug Development
Year | Compound | Therapeutic Class | Key Advancement |
---|---|---|---|
1883 | Antipyrine | Antipyretic/Analgesic | First synthetic pyrazole drug |
1949 | Phenylbutazone | NSAID | Potent anti-inflammatory for arthritis |
1999 | Celecoxib | COX-2 Inhibitor | Targeted anti-inflammatory with GI safety |
2011 | Crizotinib | Anticancer (ALK inhibitor) | Kinase-targeted oncology therapeutic |
2023 | Pirtobrutinib | Anticancer (BTK inhibitor) | Reversible BTK inhibition for resistant cancers |
The structural versatility of pyrazole enables privileged scaffold status—its nitrogen atoms provide hydrogen-bonding sites for target binding, while substituents at N1, C3, C4, and C5 modulate potency and selectivity [1] [6]. 1-Methyl-5-phenyl-1H-pyrazole exemplifies this adaptability, serving as a synthetic intermediate for pharmacologically active molecules [4] [10].
The 1-methyl-5-phenyl-1H-pyrazole motif exhibits distinct physicochemical and electronic properties that influence bioactivity:
Table 2: Key Molecular Features of 1-Methyl-5-phenyl-1H-pyrazole Hydrochloride
Structural Element | Property Contribution | Role in Bioactivity |
---|---|---|
Pyrazole core | Aromatic heterocycle; pKa ~2.5 (conjugate acid) | Hydrogen-bond acceptor; dipole formation |
N1-Methyl | Eliminates tautomerism; increases logP | Enhanced metabolic stability and membrane permeation |
C5-Phenyl | Hydrophobic surface area (π-system) | Target binding via π-π stacking |
Hydrochloride salt | Increases aqueous solubility; improves crystallinity | Bioavailability optimization; formulation ease |
Molecular Formula | C₁₀H₁₀N₂·HCl (MW: 186.66 g/mol) | Optimal size for fragment-based drug design |
SMILES | CN1C(=CC=N1)C2=CC=CC=C2.Cl | Precise chemical representation |
InChIKey | NLHYNCJBWXKZGP-UHFFFAOYSA-N (parent) | Unique structural identifier |
Synthetic routes to this scaffold exploit cyclocondensation and functional group interconversion. For example: β-enaminones react with methylhydrazine to yield 1-methyl-5-arylpyrazoles, while Vilsmeier-Haack formylation of 5-phenylpyrazoles introduces electrophilic sites for downstream derivatization [5] [8]. The hydrochloride salt crystallizes from ethanol or acetone, confirming identity via CHN analysis and spectral data (¹H NMR: δ 7.8–7.2 m, 5H; 6.5 s, 1H; 3.9 s, 3H) [4] [10].
This core structure serves as a template for developing targeted therapeutics—antibacterial sulfaphenazole analogues incorporate benzenesulfonamide at C3, while kinase inhibitors append hydrogen-bond donors/acceptors to the phenyl ring [6] [10].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7